Sekothrixide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

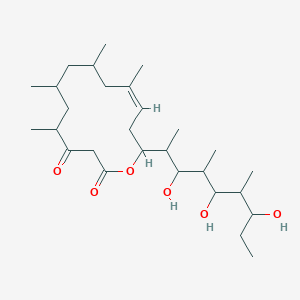

Sekothrixide is a natural product found in Saccharothrix and Myxococcus stipitatus with data available.

Wissenschaftliche Forschungsanwendungen

Total Synthesis of Sekothrixide

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure characterized by seven contiguous asymmetric centers. The first total synthesis was reported by Nagumo et al., which utilized ring-closing metathesis (RCM) as a key step to construct the 14-membered lactone framework. This approach demonstrated high yields (up to 55%) and allowed for the revision of the stereochemistry at several positions within the molecule .

Synthesis Strategies

- Ring-Closing Metathesis (RCM) : A pivotal reaction in constructing the cyclic structure of this compound. RCM facilitates the formation of carbon-carbon bonds, essential for creating the macrolide's complex architecture.

- Epoxide Ring Opening : Employed to construct the side chains, contributing to the overall stereochemical complexity of this compound .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, making it a potential lead compound in cancer therapy .

- Neuroprotective Properties : Some derivatives of similar macrolides have shown neuroprotective effects, suggesting that this compound may also exhibit such properties, warranting further investigation .

Medicinal Chemistry

The structural complexity of this compound makes it a valuable target for synthetic chemists aiming to develop new therapeutic agents. Its synthesis can serve as a model for designing other bioactive compounds with similar frameworks.

Natural Product Chemistry

This compound's isolation from marine sources highlights its significance in natural product chemistry, where researchers explore marine biodiversity for novel compounds with therapeutic potential .

Comparative Analysis of Synthesis Techniques

To better understand the efficiency and applicability of various synthetic methods for this compound, the following table summarizes key synthesis strategies:

Case Studies

Several case studies have highlighted the significance of this compound in research:

- Case Study 1 : The total synthesis approach by Nagumo et al. not only achieved high yields but also corrected earlier misconceptions regarding the stereochemistry of the compound, showcasing the importance of accurate structural determination in drug development .

- Case Study 2 : Investigations into the biological activities of this compound derivatives have revealed potential applications in treating drug-resistant cancers, emphasizing its relevance in contemporary medicinal research .

Eigenschaften

CAS-Nummer |

139182-77-7 |

|---|---|

Molekularformel |

C28H50O6 |

Molekulargewicht |

482.7 g/mol |

IUPAC-Name |

(11Z)-5,7,9,11-tetramethyl-14-(3,5,7-trihydroxy-4,6-dimethylnonan-2-yl)-1-oxacyclotetradec-11-ene-2,4-dione |

InChI |

InChI=1S/C28H50O6/c1-9-23(29)20(6)27(32)22(8)28(33)21(7)25-11-10-16(2)12-17(3)13-18(4)14-19(5)24(30)15-26(31)34-25/h10,17-23,25,27-29,32-33H,9,11-15H2,1-8H3/b16-10- |

InChI-Schlüssel |

KJKRQOTYPMAJRP-YBEGLDIGSA-N |

SMILES |

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |

Isomerische SMILES |

CCC(C(C)C(C(C)C(C(C)C1C/C=C(\CC(CC(CC(C(=O)CC(=O)O1)C)C)C)/C)O)O)O |

Kanonische SMILES |

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |

Synonyme |

sekothrixide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.